4-Amino-1-benzylpiperidin-2-one is a chemical compound characterized by the molecular formula and a molecular weight of approximately 204.27 g/mol. It belongs to the class of piperidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound serves as a significant building block in the synthesis of various pharmaceuticals and organic molecules.
The compound can be synthesized through multiple methods, primarily involving the reduction of 1-benzyl-4-piperidone oxime or other related precursors. Its production is not only limited to laboratory-scale synthesis but also extends to industrial applications where optimized conditions are employed to ensure high yield and purity .
4-Amino-1-benzylpiperidin-2-one is classified as an organic compound, specifically a piperidine derivative. Its structural characteristics contribute to its classification within medicinal chemistry, where it is studied for its potential therapeutic effects.
The synthesis of 4-amino-1-benzylpiperidin-2-one typically involves several key steps:
The industrial production often utilizes large-scale synthesis techniques, including continuous flow reactors and advanced purification methods to enhance yield and meet quality standards .
The molecular structure of 4-amino-1-benzylpiperidin-2-one features a piperidine ring with an amino group and a benzyl substituent. The structural representation can be summarized as follows:
The InChI key for this compound is WLYCGPQQMOVPPG-UHFFFAOYSA-N, indicating its unique structural identifiers used in chemical databases .
4-Amino-1-benzylpiperidin-2-one can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 4-amino-1-benzylpiperidin-2-one involves its interaction with biological targets through various pathways:
Research indicates that piperidine derivatives like this compound have shown promise in treating neurological disorders due to their ability to affect neurotransmission and receptor activity .
4-Amino-1-benzylpiperidin-2-one is typically characterized by:
Key chemical properties include:
Property | Value |
---|---|
CAS Number | 2763754-78-3 |
Molecular Formula | C12H16N2O |
Molecular Weight | 204.27 g/mol |
IUPAC Name | 4-amino-1-benzylpiperidin-2-one |
InChI Key | WLYCGPQQMOVPPG-UHFFFAOYSA-N |
4-Amino-1-benzylpiperidin-2-one has a wide range of applications across various fields:
This compound exemplifies the importance of piperidine derivatives in scientific research and their potential impact on drug development and therapeutic applications.
Chemoenzymatic strategies have emerged as pivotal tools for the regioselective functionalization of the piperidine ring in 4-amino-1-benzylpiperidin-2-one synthesis. These approaches leverage the stereospecificity of enzymes to install chiral centers or introduce amino groups at the C4 position under mild conditions. Candida antarctica lipase B (CAL-B) and transaminases are frequently employed to catalyze the kinetic resolution of racemic precursors or the asymmetric amination of piperidinone intermediates [2] [9]. For instance, CAL-B-mediated acetylation of racemic 4-hydroxy-1-benzylpiperidin-2-one enables the separation of enantiomers, which are subsequently converted to chiral 4-amino derivatives via azide displacement or Curtius rearrangement. Optimization studies indicate that solvent engineering significantly impacts enantioselectivity, with hydrophobic solvents like toluene enhancing enzyme performance (E > 200) compared to polar aprotic solvents.
Recent advances focus on engineered transaminases that directly convert 1-benzylpiperidin-4-one to enantiomerically enriched (R)- or (S)-4-amino-1-benzylpiperidin-2-one using pyridoxal-5′-phosphate (PLP) cofactors and alanine as an amine donor. Directed evolution of these enzymes has improved conversion rates from <20% to >90% while maintaining >99% ee, addressing previous limitations in substrate scope and reaction scalability [2].
Table 1: Enzymatic Systems for 4-Amino Functionalization
Enzyme Class | Substrate | Conversion (%) | ee (%) | Optimal Conditions |
---|---|---|---|---|
Candida antarctica Lipase B | rac-4-Hydroxy-1-benzylpiperidin-2-one | 45 | >99 | Toluene, 40°C, 24h |
Engineered Transaminase | 1-Benzylpiperidin-4-one | 92 | 99 (S) | pH 7.5, 30°C, PLP, L-Alanine |
Rhodococcal Oxidase | 1-Benzyl-3-cyanopiperidine | 78 | 90 (R) | Aqueous buffer, 25°C, 12h |
Reductive amination serves as the cornerstone for constructing the N-benzylpiperidine scaffold of 4-amino-1-benzylpiperidin-2-one. This one-pot methodology involves the condensation of 1-benzylpiperidin-4-one with ammonia or ammonium salts, followed by reduction of the resulting imine intermediate. Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) is the preferred reducing agent due to its superior chemoselectivity, tolerating ester, cyano, and nitro functional groups without competing carbonyl reduction [4] [7]. The reaction proceeds via an iminium ion intermediate, with acetic acid as a critical catalyst facilitating equilibration between intermediates to minimize enamine byproduct formation.
Optimization strategies focus on solvent selection and stoichiometry control. Non-polar solvents like DCE or tetrahydrofuran (THF) suppress hydrolysis of the iminium intermediate, enhancing yields to >85%, whereas protic solvents (e.g., methanol) promote parasitic reduction of the ketone starting material [4]. Stoichiometric excess of the amine source (e.g., ammonium acetate) drives the equilibrium toward imine formation, while controlled addition of NaBH(OAc)₃ (1.2 equiv) prevents over-reduction. Recent innovations employ catalytic reductive amination using cobalt-rhodium heterobimetallic nanoparticles under hydrogen atmosphere (1 atm, 25°C), achieving 95% yield with minimal metal leaching [7].
Table 2: Optimization of Reductive Amination Parameters
Reducing Agent | Solvent | Catalyst/Additive | Yield (%) | Byproducts |
---|---|---|---|---|
NaBH(OAc)₃ | DCE | AcOH (0.2 equiv) | 88 | <5% enamine |
NaBH₃CN | MeOH | None | 65 | 20% alcohol |
Co-Rh Nanoparticles | H₂O | - | 95 | None detected |
NaBH₄ | THF | Ti(OiPr)₄ | 72 | 15% dialkylated product |
Achieving stereocontrol at the C4 position requires chiral induction during amination. Three principal strategies dominate: asymmetric hydrogenation, chiral auxiliary-mediated synthesis, and enantioselective reductive amination. Asymmetric hydrogenation of enamide precursors (e.g., 1-benzyl-4-aminopiperidin-2-one enol acetates) using Rh(I)-(R,R)-Et-DuPhos catalysts delivers (R)-isomers with 95% ee and >98% conversion at 50 psi H₂ [2]. Competing pathways involve imine isomerization, which chiral phosphine ligands mitigate by enforcing a pro-S binding orientation.
Chiral auxiliary approaches employ (S)-phenylglycinol or Oppolzer’s sultam derivatives to temporarily anchor the piperidinone scaffold. Diastereoselective nucleophilic addition to N-acyliminium ions generated from these auxiliaries yields 4-amino derivatives with de >98%. Subsequent auxiliary removal via hydrogenolysis or hydrolysis furnishes enantiopure product without racemization [9].
Enantioselective reductive amination leverages chiral organocatalysts like BINOL-derived phosphoric acids, which protonate imine intermediates to form ion pairs. The chiral counterion directs hydride delivery from Hantzsch ester reductants, affording (S)-4-amino-1-benzylpiperidin-2-one in 90% ee. However, this method exhibits substrate sensitivity; electron-deficient benzyl groups diminish enantioselectivity to <70% ee due to reduced iminium ion basicity [9].
Table 3: Comparative Analysis of Stereochemical Control Methods
Method | Chiral Inductor | ee (%) | Yield (%) | Key Limitation |
---|---|---|---|---|
Asymmetric Hydrogenation | Rh-(R,R)-Et-DuPhos | 95 | 98 | High-pressure H₂ required |
Chiral Auxiliary | (S)-Phenylglycinol | >99 | 85 | Multi-step auxiliary removal |
Enantioselective Amination | (R)-TRIP Phosphoric Acid | 90 | 78 | Electron-sensitive substrates |
Solid-phase peptide synthesis (SPPS) principles have been adapted for the rapid assembly of 4-amino-1-benzylpiperidin-2-one libraries, enabling combinatorial exploration of N-benzyl and C4-amino modifications. Two resin strategies prevail: Wang resin-linked 4-oxopiperidine carboxylates and Rink amide resin-bound benzyl amines [8]. For Wang resin, the C1-carboxylate of N-Boc-4-piperidone is esterified to the hydroxymethylpolystyrene resin, followed by Boc deprotection (50% TFA/DCM), benzylation (benzyl bromide/DIEA), and nucleophilic amination. Cleavage with TFA/H₂O liberates the target compound with >95% purity.
Critical optimization involves linker selection and amination protocols. Acid-labile Rink amide linkers permit mild cleavage (20% hexafluoroisopropanol/DCM) but require Fmoc protection schemes to avoid premature deprotection. Reductive amination on-resin employs trimethyl orthoformate to drive imine formation, followed by NaBH₃CN reduction, achieving >90% step efficiency. High-throughput screening of catalysts identified Pd(OAc)₂/phenanthroline for C(sp³)–N bond formation, enabling direct coupling of complex amines to resin-bound 4-bromopiperidinones [8].
Table 4: Solid-Phase Synthesis Resin Performance
Resin Type | Linker | Loading (mmol/g) | Purity (%) | Cleavage Condition |
---|---|---|---|---|
Wang Resin | Ester | 0.8–1.2 | 95 | 95% TFA, 2h |
Rink Amide | Amide | 0.6–0.7 | 98 | 20% HFIP/DCM, 30min |
Trityl Chloride | Carboxylate | 1.0–1.4 | 92 | 1% TFA/DCM, 5min |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: